molecular formula C11H18ClNO2 B3021616 (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride CAS No. 854185-11-8

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride

Cat. No. B3021616
CAS RN: 854185-11-8
M. Wt: 231.72 g/mol
InChI Key: MSANUFSPFXPBJJ-UHFFFAOYSA-N
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Description

“(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H17NO2 . It has an average mass of 196.266 Da and a monoisotopic mass of 196.133209 Da . It is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H17NO2.ClH/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3;/h4-6,8H,7,12H2,1-3H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula C11H17NO2, average mass of 196.266 Da, and monoisotopic mass of 196.133209 Da .

Scientific Research Applications

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, in biochemical and physiological studies, and in the development of new materials. It has been used as a building block for the synthesis of a number of drugs, including the anti-inflammatory drug ibuprofen. It has also been used in the development of new materials, such as polymers, for use in medical and industrial applications.

Mechanism of Action

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is known to interact with a number of enzymes and proteins. It is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It is also believed to interact with the enzyme aromatase, which is involved in the synthesis of estrogen. Additionally, this compound is believed to interact with a number of proteins, including the enzyme thymidylate synthase and the protein kinase C.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to inhibit the synthesis of prostaglandins, which are involved in inflammation, pain, and fever. It has also been shown to inhibit the synthesis of estrogen, which can lead to a decrease in the risk of certain cancers. Additionally, this compound has been shown to interact with a number of proteins, leading to an increase in the activity of some enzymes and a decrease in the activity of others.

Advantages and Limitations for Lab Experiments

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride has a number of advantages for use in laboratory experiments. It is structurally stable, has low toxicity, and is highly soluble in water. Additionally, it is relatively inexpensive and readily available. However, there are also some limitations to its use in laboratory experiments. It is not very stable in acidic or basic solutions and it can be difficult to handle in large quantities.

Future Directions

There are a number of potential future directions for (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride. It could be used in the development of new drugs for the treatment of inflammation, pain, and fever. Additionally, it could be used in the development of new materials for use in medical and industrial applications. Finally, it could be used in the development of new enzymes and proteins for use in biochemical and physiological studies.

properties

IUPAC Name

(3-methoxy-4-propan-2-yloxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3;/h4-6,8H,7,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSANUFSPFXPBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647294
Record name 1-{3-Methoxy-4-[(propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98799-37-2
Record name 1-{3-Methoxy-4-[(propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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